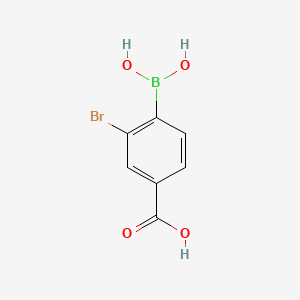![molecular formula C8H7Cl2NO B13453250 6-(Chloromethyl)furo[3,2-b]pyridinehydrochloride](/img/structure/B13453250.png)
6-(Chloromethyl)furo[3,2-b]pyridinehydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(Chloromethyl)furo[3,2-b]pyridine hydrochloride is a chemical compound with the molecular formula C8H7Cl2NO It is a derivative of furo[3,2-b]pyridine, characterized by the presence of a chloromethyl group at the 6-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(chloromethyl)furo[3,2-b]pyridine hydrochloride typically involves the chloromethylation of furo[3,2-b]pyridine. One common method includes the reaction of furo[3,2-b]pyridine with formaldehyde and hydrochloric acid, which introduces the chloromethyl group at the desired position. The reaction is usually carried out under acidic conditions to facilitate the formation of the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
6-(Chloromethyl)furo[3,2-b]pyridine hydrochloride can undergo various chemical reactions, including:
Nucleophilic substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, or alcohols.
Oxidation: The compound can be oxidized to introduce additional functional groups or to form more complex structures.
Reduction: Reduction reactions can modify the furo[3,2-b]pyridine ring or the chloromethyl group.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. These reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an aminomethyl derivative, while oxidation might produce a carboxylic acid or aldehyde derivative.
Wissenschaftliche Forschungsanwendungen
6-(Chloromethyl)furo[3,2-b]pyridine hydrochloride has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Materials Science: The compound is used in the development of novel materials with specific electronic or optical properties.
Biological Research: It is employed in the study of enzyme inhibitors and receptor modulators, contributing to the understanding of biochemical pathways.
Industrial Applications: The compound is used in the synthesis of agrochemicals and specialty chemicals, enhancing the efficiency and effectiveness of these products.
Wirkmechanismus
The mechanism of action of 6-(chloromethyl)furo[3,2-b]pyridine hydrochloride depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity or alteration of receptor function. The furo[3,2-b]pyridine ring can interact with various molecular targets, influencing biological pathways and cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Furo[2,3-b]pyridine: Similar in structure but with the furan ring fused at a different position.
Furo[3,2-c]pyridine: Another isomer with the furan ring fused at a different position.
Benzofuran: Lacks the nitrogen atom present in furopyridines, resulting in different chemical properties.
Uniqueness
6-(Chloromethyl)furo[3,2-b]pyridine hydrochloride is unique due to the presence of both the chloromethyl group and the furo[3,2-b]pyridine ring. This combination imparts specific reactivity and biological activity, making it a valuable compound in various research and industrial applications. The additional nitrogen atom in the furo[3,2-b]pyridine ring enhances its ability to form hydrogen bonds and interact with biological targets, distinguishing it from other similar compounds.
Eigenschaften
Molekularformel |
C8H7Cl2NO |
|---|---|
Molekulargewicht |
204.05 g/mol |
IUPAC-Name |
6-(chloromethyl)furo[3,2-b]pyridine;hydrochloride |
InChI |
InChI=1S/C8H6ClNO.ClH/c9-4-6-3-8-7(10-5-6)1-2-11-8;/h1-3,5H,4H2;1H |
InChI-Schlüssel |
LMBLGROAQAAWFJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=COC2=C1N=CC(=C2)CCl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Tert-butyl [(3-aminopyridin-4-yl)methyl]carbamate](/img/structure/B13453171.png)
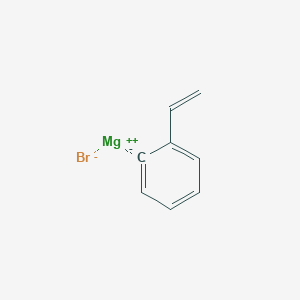

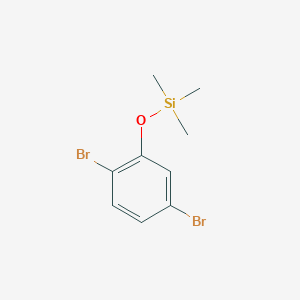
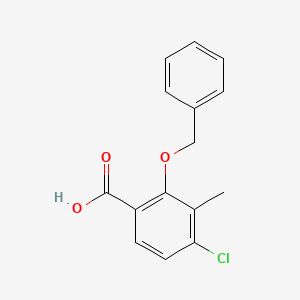
![(2S)-2-amino-4-[(difluoromethyl)sulfanyl]butanoic acid hydrochloride](/img/structure/B13453201.png)
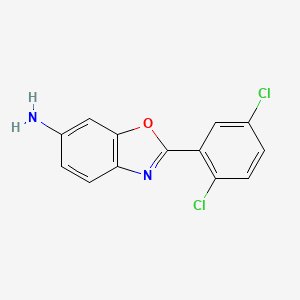
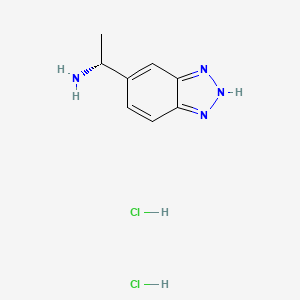
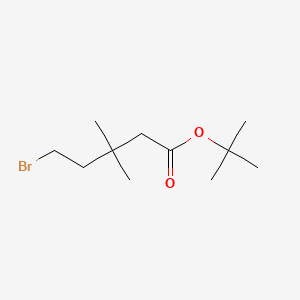
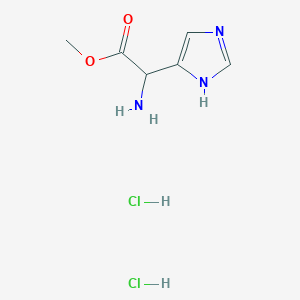
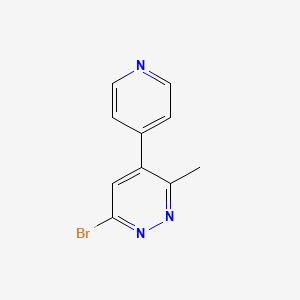
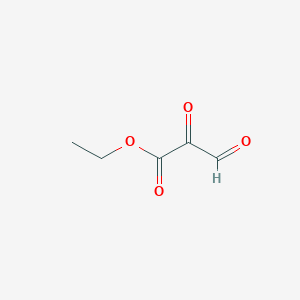
![3',4'-dihydro-1'H-spiro[cyclobutane-1,2'-quinoline] hydrochloride](/img/structure/B13453239.png)
